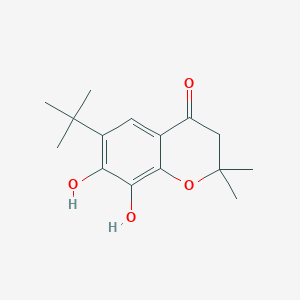

6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-tert-butyl-7,8-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-14(2,3)9-6-8-10(16)7-15(4,5)19-13(8)12(18)11(9)17/h6,17-18H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFFBQMOFGAMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC(=C(C(=C2O1)O)O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxyl groups at positions 7 and 8 can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Dimethylation: The dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.

Substitution: The tert-butyl group can undergo substitution reactions with electrophiles or nucleophiles.

Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Esterification: Reagents like acetic anhydride or benzoyl chloride can be used in the presence of a base like pyridine.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

Esterification: Esters of the hydroxyl groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, which is beneficial in developing treatments for conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic agents aimed at treating inflammatory diseases like arthritis and asthma .

Neuroprotective Potential

There is emerging evidence that this compound may have neuroprotective effects. Research has demonstrated its ability to protect neuronal cells from oxidative damage, which could have implications for neurodegenerative disorders such as Alzheimer's disease .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling .

Interaction with Cellular Pathways

Recent studies have explored how this compound interacts with cellular signaling pathways, particularly those related to apoptosis and cell survival. Its modulation of these pathways may contribute to its therapeutic effects in cancer treatment .

Polymer Additives

In materials science, 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has been utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. This application is particularly relevant in the development of durable materials for outdoor use .

Development of Coatings

The compound is also being investigated for use in protective coatings due to its antioxidant properties. These coatings can prevent degradation of materials exposed to harsh environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with molecular targets and pathways, including:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Enzyme Inhibition: The compound can inhibit specific enzymes involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Anticancer Potential :

- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy...chromen-4-one : Exhibited high docking energy (−18.1 to −20.9 kcal/mol) against cancer-related proteins, indicating strong binding affinity .

- Isookanin : Reported antioxidant and anticancer activities due to 7,8,3',4'-tetrahydroxy substitution .

Antioxidant Activity :

- The 7,8-dihydroxy groups in the target compound may mimic the redox-active catechol structure seen in Isookanin, which donates electrons to neutralize free radicals .

Antimicrobial Activity :

Physicochemical Properties

- Solubility : Hydroxyl-rich analogues (e.g., Isookanin) may have higher aqueous solubility, while the tert-butyl compound’s solubility likely depends on solvent polarity.

Biological Activity

6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a compound belonging to the chromene family, which has gained attention for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H18O4

- Molecular Weight : 278.30 g/mol

The chromene scaffold is known for its ability to undergo various chemical modifications that enhance its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Mechanism : Chromenes can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. For instance, this compound has been shown to induce caspase-dependent apoptosis in several cancer cell lines .

Antioxidant Properties

The compound exhibits significant antioxidant activity due to the presence of hydroxyl groups that can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that chromene derivatives possess antimicrobial properties against a variety of pathogens. The activity may stem from their ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Antidiabetic Effects

Studies have suggested that compounds with a chromene structure can improve insulin sensitivity and reduce blood glucose levels. This effect is attributed to their influence on metabolic pathways associated with glucose homeostasis .

Case Studies and Research Findings

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Afifi et al., 2017 | Anticancer | Induced apoptosis in breast cancer cells via tubulin interaction. |

| Halawa et al., 2017 | Antimicrobial | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Elshaflu et al., 2018 | Antioxidant | Demonstrated potent free radical scavenging activity in vitro. |

| Elnaggar et al., 2019 | Antidiabetic | Improved insulin sensitivity in diabetic animal models. |

Structure-Activity Relationship (SAR)

The biological activity of chromenes is closely linked to their structural features. Modifications at specific positions on the chromene ring can significantly enhance or diminish their potency:

- Hydroxyl Substituents : Increase antioxidant and anticancer activities.

- Alkyl Substituents : Influence lipophilicity and membrane permeability.

- Aromatic Rings : Can enhance binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one?

- Methodological Answer : A plausible synthesis involves cyclization of a phenolic precursor with a tert-butyl-substituted ketone under acidic conditions. For example, analogous chromenones (e.g., 2,2-dimethyl derivatives) are synthesized via Claisen-Schmidt condensation followed by cyclization (see Table 1) .

- Table 1 : Example Reaction Conditions for Chromenone Synthesis

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Acetone | H₂SO₄, reflux | 94% |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use ¹H NMR , ¹³C NMR , and 2D experiments (HSQC, HMBC) to resolve complex signals. For example:

- ¹³C NMR peaks for carbonyl (δC ~191.6) and tert-butyl carbons (δC ~26.0) .

- ¹H NMR integration for methyl groups (δH ~1.47 ppm, s) and dihydroxy protons (δH ~5-6 ppm) .

Q. What solvents are optimal for purification given its hydroxyl groups?

- Methodological Answer : Polar solvents (e.g., ethanol-water mixtures) are recommended for recrystallization. For oily intermediates, use silica gel chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How to resolve overlapping ¹H NMR signals in this compound?

- Methodological Answer : Employ 2D NMR (HSQC, HMBC) to assign proton-carbon correlations. For example, DEPT-135 can differentiate CH₃ (positive phase) from CH₂/CH groups (negative phase) .

Q. How to assess potential bioactivity of this chromenone derivative?

- Methodological Answer : Conduct in vitro assays (e.g., antimicrobial, antioxidant, or cytotoxicity tests) inspired by studies on marine-sponge-derived chromenones. Use MTT assays for cell viability and DPPH for free-radical scavenging .

Q. How to address the lack of ecological toxicity data?

- Methodological Answer : Follow OECD guidelines (e.g., Test 301 for biodegradability, Daphnia magna acute toxicity tests). Note that existing safety data sheets highlight gaps in persistence and mobility studies .

Q. How to determine stereochemistry of the 7,8-dihydroxy groups?

- Methodological Answer : Use X-ray crystallography or NOE experiments in DMSO-d₆ to detect spatial proximity of hydroxyl protons. For example, NOE correlations between H-7 and H-8 would indicate cis/trans configurations.

Q. What stability challenges arise under varying pH conditions?

- Methodological Answer : Perform pH-dependent stability studies (pH 1-13) monitored via HPLC. Hydroxyl groups may lead to tautomerism or oxidation; stabilize solutions with antioxidants (e.g., ascorbic acid) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported NMR chemical shifts?

- Methodological Answer : Differences may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate with variable-temperature NMR to assess dynamic equilibria. For example, broadening of OH signals at higher temps suggests hydrogen bonding .

Key Research Gaps

- Ecological Impact : No data on bioaccumulation or soil mobility (addressed via OECD 305 and 106 tests) .

- Bioactivity Mechanisms : Limited studies on molecular targets (e.g., kinase inhibition or receptor binding).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.